molecular formula C10H9ClN2O2 B1394176 Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate CAS No. 867034-10-4

Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Cat. No. B1394176
M. Wt: 224.64 g/mol
InChI Key: BBYNLXLFZMEYIO-UHFFFAOYSA-N
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Patent
US07608627B2

Procedure details

Potassium (1Z)-1-(2-chloro-3-nitropyridin-4-yl)-3-ethoxy-3-oxoprop-1-en-2-olate (19.8 g, 63.6 mmol) was dissolved in acetic acid (908 mL) and the solution was treated with iron powder (14.6 g, 280.9 mmol). The reaction mixture was warmed to 60° C. and stirred overnight (18.5 h). TLC analysis indicated consumption of the starting material, therefore the reaction mixture was filtered through diatomaceous earth to remove the catalyst. The filtrate was concentrated to dryness. The residue was treated with methylene chloride (ca. 400 mL) and filtered through a plug of silica. Eluting with methylene chloride removed insolubles, and further elution with methylene chloride/ethyl acetate (50:50) provided ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (10.3 g, 45.8 mmol, yield 72%) as a yellow solid after concentration: Rf 0.80 (silica gel, 50:50 hexanes/ethyl acetate); mp 152-157° C.; 1H NMR (300 MHz, CD3OD) δ1.43 (3H, t, J=7.0 Hz), 4.44 (2H, q, J=7.1 Hz), 7.27 (1H, s), 7.65 (1H, d, J=5.7 Hz), 7.95 (1H, d, J=5.4 Hz); ESI MS m/z 224 [C10H9ClN2O2+H]+; HPLC (Method A) >99% (AUC), tR=16.6 min.
Quantity
908 mL
Type
solvent
Reaction Step One
Name
Quantity
14.6 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([N+:8]([O-])=O)=[C:6](/[CH:11]=[C:12](\[O-])/[C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH:5]=[CH:4][N:3]=1.[K+]>C(O)(=O)C.[Fe]>[Cl:1][C:2]1[N:3]=[CH:4][CH:5]=[C:6]2[CH:11]=[C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[NH:8][C:7]=12 |f:0.1|

Inputs

Step One
Name
Quantity
19.8 g
Type
reactant
Smiles
ClC1=NC=CC(=C1[N+](=O)[O-])\C=C(\C(=O)OCC)/[O-].[K+]
Name
Quantity
908 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
14.6 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred overnight (18.5 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
consumption of the starting material
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through diatomaceous earth
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness
ADDITION
Type
ADDITION
Details
The residue was treated with methylene chloride (ca. 400 mL)
FILTRATION
Type
FILTRATION
Details
filtered through a plug of silica
WASH
Type
WASH
Details
Eluting with methylene chloride removed insolubles, and further elution with methylene chloride/ethyl acetate (50:50)

Outcomes

Product
Details
Reaction Time
18.5 h
Name
Type
product
Smiles
ClC=1N=CC=C2C1NC(=C2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 45.8 mmol
AMOUNT: MASS 10.3 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.